molecular formula C8H7FN2O B1288027 4-Amino-6-fluoroisoindolin-1-one CAS No. 850462-63-4

4-Amino-6-fluoroisoindolin-1-one

Cat. No. B1288027
Key on ui cas rn: 850462-63-4
M. Wt: 166.15 g/mol
InChI Key: VNYPAFNRKZFPTD-UHFFFAOYSA-N
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Patent
US07659297B2

Procedure details

1.86 g (7.32 mmol) of 2-(azidomethyl)-5-fluoro-3-nitrobenzoic acid methyl ester is added in 46 ml of ethanol and 3.4 ml of glacial acetic acid and mixed with 256.6 mg of Pd/C. After stirring overnight at room temperature under a hydrogen atmosphere, the catalyst is suctioned off via a glass fiber filter, and the filtrate is evaporated to the dry state. The residue, 1.18 mg (97.5%) of the desired compound, is further incorporated in crude form.
Name
2-(azidomethyl)-5-fluoro-3-nitrobenzoic acid methyl ester
Quantity
1.86 g
Type
reactant
Reaction Step One
Quantity
46 mL
Type
solvent
Reaction Step One
Quantity
3.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
256.6 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[C:4]1[CH:9]=[C:8]([F:10])[CH:7]=[C:6]([N+:11]([O-])=O)[C:5]=1[CH2:14][N:15]=[N+]=[N-].C(O)(=O)C>C(O)C.[Pd]>[NH2:11][C:6]1[CH:7]=[C:8]([F:10])[CH:9]=[C:4]2[C:5]=1[CH2:14][NH:15][C:3]2=[O:2]

Inputs

Step One
Name
2-(azidomethyl)-5-fluoro-3-nitrobenzoic acid methyl ester
Quantity
1.86 g
Type
reactant
Smiles
COC(C1=C(C(=CC(=C1)F)[N+](=O)[O-])CN=[N+]=[N-])=O
Name
Quantity
46 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
3.4 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
256.6 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring overnight at room temperature under a hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated to the dry state

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
NC1=C2CNC(C2=CC(=C1)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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